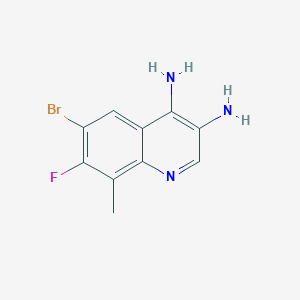

6-Bromo-7-fluoro-8-methylquinoline-3,4-diamine

Description

Properties

Molecular Formula |

C10H9BrFN3 |

|---|---|

Molecular Weight |

270.10 g/mol |

IUPAC Name |

6-bromo-7-fluoro-8-methylquinoline-3,4-diamine |

InChI |

InChI=1S/C10H9BrFN3/c1-4-8(12)6(11)2-5-9(14)7(13)3-15-10(4)5/h2-3H,13H2,1H3,(H2,14,15) |

InChI Key |

QBIJZGIMNCGEPJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC(=C1F)Br)C(=C(C=N2)N)N |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthetic Procedures

Detailed Example: Bromination Step

- Starting from 7-fluoro-3,4-dihydroquinolin-2(1H)-one derivative, bromination with N-bromosuccinimide (NBS) in DMF at 0 °C to room temperature over 4 hours yields 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one in 92% yield.

- This intermediate can then be further functionalized to introduce amino groups at C3 and C4.

Amination Strategies

- Amination at quinoline positions 3 and 4 can be achieved by nucleophilic substitution of halogenated precursors or via reductive amination of quinoline-3,4-dione intermediates.

- Literature reports nucleophilic substitution reactions where halogen atoms on quinoline precursors are replaced by amino groups using ammonia or primary amines under heat.

- Alternatively, modular three-component syntheses involving bromoanilines and isocyanides have been reported to yield 4-aminoquinolines, which can be adapted for diamine synthesis.

Data Table Summarizing Preparation Methods

Research Results and Analytical Data

- NMR Characterization : Proton NMR of 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one shows characteristic signals at δ 9.21 (broad singlet, NH), 7.29–7.37 (multiplet, aromatic H), 6.67 (doublet), and aliphatic protons at 2.95 and 2.65 ppm.

- Purity : Flash chromatography and recrystallization yield high-purity products suitable for further transformations.

- Reaction Yields : Bromination and subsequent amination steps typically yield 60–92%, depending on conditions and starting materials.

Summary of Preparation Methodologies

| Methodology | Advantages | Limitations |

|---|---|---|

| NBS Bromination in DMF | High regioselectivity for C6 bromination, high yield | Requires careful temperature control |

| SNAr Amination | Direct substitution of halogens with amines | May require harsh conditions, limited by precursor reactivity |

| Modular Multicomponent Synthesis | One-pot, efficient for aminoquinolines | Complexity in optimizing multi-component reactions |

| Reductive Amination | Allows introduction of diamine groups | Requires quinoline-dione intermediates, additional reduction step |

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-fluoro-8-methylquinoline-3,4-diamine undergoes various types of chemical reactions, including:

Substitution Reactions: Commonly involves nucleophilic substitution where the bromine or fluorine atoms are replaced by other functional groups.

Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form amines.

Coupling Reactions: Such as Suzuki-Miyaura coupling, where the compound is used to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and amines .

Scientific Research Applications

6-Bromo-7-fluoro-8-methylquinoline-3,4-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-7-fluoro-8-methylquinoline-3,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with signal transduction pathways .

Comparison with Similar Compounds

Quinoline Derivatives with Varied Substituents

The compound’s quinoline-based analogs differ in substituent type and position, impacting physicochemical and biological properties:

Key Trends :

Bicyclic Diamines with DNA Intercalation Activity

Compounds like IC2 (6-methylquinazoline-2,4-diamine) and IC5 (6-methylpyrido[2,3-f]pyrimidine-2,4-diamine) share functional similarities with the target compound:

Analysis :

Triazine-Based OLED Emitters

| Compound Name | Core Structure | Key Substituents | External Quantum Efficiency (EQE) | Reference |

|---|---|---|---|---|

| PTZ-TRZ | Triazine | Phenothiazine donor | ~20% | |

| DPA-TRZ | Triazine | Triphenylamine donor | ~18% |

Implications for Target Compound :

- The bromo and fluoro groups in the target compound could enhance electron transport in OLEDs, but its diamine groups may require optimization for charge balance .

Biological Activity

6-Bromo-7-fluoro-8-methylquinoline-3,4-diamine is a synthetic organic compound belonging to the quinoline family, characterized by its unique substitution pattern that includes a bromine atom at the 6-position, a fluorine atom at the 7-position, and a methyl group at the 8-position. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.

The molecular formula of this compound is C10H9BrF2N3, with a molecular weight of approximately 280.14 g/mol. The structural features contribute to its reactivity and biological efficacy.

| Property | Value |

|---|---|

| Molecular Formula | C10H9BrF2N3 |

| Molecular Weight | 280.14 g/mol |

| Key Functional Groups | Bromine, Fluorine, Amine |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its mechanism of action appears to involve interference with bacterial DNA replication and protein synthesis pathways. Studies have shown that compounds with similar structures can inhibit various bacterial strains, suggesting that this compound may also be effective against resistant strains.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of several quinoline derivatives, including this compound. The compound demonstrated potent activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values indicating strong efficacy.

- Mechanism Exploration : Further investigation into its mechanism revealed that the compound binds to specific enzymes within bacterial cells, disrupting their function and leading to cell death.

Anticancer Potential

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms similar to those observed in antibacterial activity.

Research Findings

- Cytotoxicity Tests : In vitro cytotoxicity assays on various cancer cell lines indicated that the compound could significantly reduce cell viability at certain concentrations.

- Target Identification : Ongoing research aims to identify specific molecular targets affected by this compound, which could lead to the development of novel therapeutic agents.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds to highlight its unique properties.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 8-Bromo-6-methylquinoline | Similar quinoline core | Different substitution pattern |

| 4-Bromo-6-ethyl-2-methylquinoline | Variations in substituent positions | Altered biological activity |

| 6-Bromo-N4-ethyl-8-fluoro-5-methylquinoline | Modified fluorination and methylation | Distinct reactivity and potential applications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.